Welcome to the BenchChem Online Store!
molecular formula C2H2ClF B7768320 1-Chloro-1-fluoroethylene CAS No. 26948-99-2

1-Chloro-1-fluoroethylene

Cat. No. B7768320
M. Wt: 80.49 g/mol
InChI Key: FPBWSPZHCJXUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06596898B2

Procedure details

Cyclohexane (76.6 g), 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] (500 mg, 1.7 mmol), and copper (II) trifluoromethanesulfonate (360 mg, 1.0 mmol) were added in an autoclave, and the mixture was cooled to a temperature below −30° C., and then 1-chloro-1-fluoroethylene (80 g, 1.0 mol) was charged under elevated pressure. Phenylhydrazine (0.11 g, 1.0 mmol) was added to this mixture under elevated pressure, and then temperature was raised to 30° C. Then, a mixed solution containing 97.6% of ethyl diazoacetate (11.69 g, 100 mmol) and cyclohexane (50 g) was charged under elevated pressure over five hours. Cyclohexane (20 ml) was further charged under elevated pressure and stirring was continued at the same temperature for 1 hour, and then the internal pressure was released to give a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate in cyclohexane (166.7 g). The content of was 3.95% (yield based on ethyl diazoacetate: 39.5%), and the ratio of cis-isomer/trans-isomer was 65.0/35.0. The optical purity of the cis-isomer was 98% e.e. (1S,2R) or more, and the optical purity of the trans-isomer was 94% e.e. (1S,2S).
Quantity
166.7 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
Quantity
11.69 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
500 mg
Type
reactant
Reaction Step Six
Name
copper (II) trifluoromethanesulfonate
Quantity
360 mg
Type
catalyst
Reaction Step Six
Quantity
76.6 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1OC[C@H](C(C)(C)C)N=1)(C1OC[C@H](C(C)(C)C)N=1)(C)C.[Cl:22][C:23]([F:25])=[CH2:24].C1(NN)C=CC=CC=1.[N+](=[CH:36][C:37]([O:39][CH2:40][CH3:41])=[O:38])=[N-]>C1CCCCC1.FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O>[Cl:22][C:23]1([F:25])[CH2:24][CH:36]1[C:37]([O:39][CH2:40][CH3:41])=[O:38] |f:5.6.7|

Inputs

Step One
Name
Quantity
166.7 g
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
ClC(=C)F
Step Three
Name
Quantity
0.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Four
Name
Quantity
11.69 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
50 g
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1
Step Six
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C=1OC[C@@H](N1)C(C)(C)C)C=1OC[C@@H](N1)C(C)(C)C
Name
copper (II) trifluoromethanesulfonate
Quantity
360 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F
Name
Quantity
76.6 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to a temperature below −30° C.
ADDITION
Type
ADDITION
Details
was charged under elevated pressure over five hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1(C(C1)C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.